molecular formula C6H10N4O B13163951 N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide

N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide

Cat. No.: B13163951
M. Wt: 154.17 g/mol
InChI Key: FPUUNJPMSSQFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide is a chemical compound built around the 1,2,4-triazole heterocyclic scaffold, a structure of significant interest in medicinal and agricultural chemistry. The 1,2,4-triazole core is known for its versatile biological activity and is frequently employed as a key building block in the synthesis of more complex molecules . This particular derivative, featuring an acetamide group linked to a methyl-substituted triazole, is a valuable intermediate for researchers designing and synthesizing novel compounds. Similar triazole-acetamide structures are investigated for their potential as inhibitors of biological targets, such as the enzyme 15-lipoxygenase (15-LOX), which is relevant in inflammation research . Other closely related analogs are also utilized in the development of potential therapeutic agents and functional chemicals . The 1,2,4-triazole ring itself is a dense, nitrogen-rich heterocycle with a dipole moment, contributing to its solubility and ability to form hydrogen bonds, which is critical for interactions with biological macromolecules . Researchers value this compound for probing structure-activity relationships and developing new active molecules in various screening programs. Handling Statement: This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal, human, or veterinary use.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide

InChI

InChI=1S/C6H10N4O/c1-4-8-6(10-9-4)3-7-5(2)11/h3H2,1-2H3,(H,7,11)(H,8,9,10)

InChI Key

FPUUNJPMSSQFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)CNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with appropriate reagents to introduce the acetamide group. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, followed by subsequent reactions to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as esterification, amidation, and purification to obtain the final product in high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Activity Profiles
Compound Name / ID Structural Features Biological Activity Key Reference
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) Phenoxy group + triazole-acetamide linkage Auxin-like activity in plants; root growth inhibition in Arabidopsis
Compound 5a (N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) Nitrobenzothiazole + triazole-thioacetamide linkage High antifungal activity (lower than standard drugs)
MGH-CP25 (2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(adamantan-1-yl-phenyl)acetamide) Sulfonyl-triazole + adamantane group Potential anticancer activity (TEAD–YAP pathway modulation)
7a (Hybrid with 1,2,4-triazole and piperidine) Piperidine-triazole hybrid + sulfanyl-acetamide Antimicrobial activity (specific targets not detailed)
N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide 5-methyl-triazole + methylene-acetamide linkage Predicted antimicrobial/antifungal activity (based on PASS program)

Structural and Functional Differences

Substituent Effects: WH7 () replaces the methylene group with a phenoxy linker, enhancing its auxin-like activity by mimicking natural plant hormones. The chlorine substituent increases electrophilicity, aiding receptor binding. Compound 5a () incorporates a nitrobenzothiazole moiety, which improves antifungal activity due to electron-withdrawing effects stabilizing interactions with fungal enzymes.

Linkage Variations: Sulfonyl (MGH-CP25, ) and sulfanyl (Compound 5a, ) linkages introduce polarity and hydrogen-bonding capacity, whereas methylene linkages (target compound) prioritize hydrophobicity. Phenoxy linkers (WH7, ) enable π-π stacking with aromatic residues in plant auxin receptors, a feature absent in the target compound.

Biological Target Specificity :

  • WH7 targets auxin signaling pathways in plants , while triazole-thioacetamide hybrids () focus on fungal enzymes. The target compound’s predicted activity against bacterial/fungal targets aligns with trends seen in analogs with methyl-substituted triazoles .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s methyl group increases logP compared to polar derivatives like MGH-CP25 (sulfonyl group) or Compound 5a (nitro group) .
  • Solubility : Sulfanyl/sulfonyl linkages () improve aqueous solubility, whereas methylene-linked analogs may require formulation optimization for bioavailability.
  • Stability : Methyl substitution on the triazole (target compound) enhances metabolic stability relative to unsubstituted triazoles .

Biological Activity

N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antifungal properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 5-methyl-1H-1,2,4-triazole moiety linked to an acetamide group. Its molecular formula is C6H10N4OC_6H_10N_4O, and it is characterized by the following structural representation:

N 5 methyl 1H 1 2 4 triazol 3 yl methyl acetamide\text{N 5 methyl 1H 1 2 4 triazol 3 yl methyl acetamide}

Antifungal Properties

This compound has been primarily studied for its antifungal activity . Research indicates that it exhibits inhibitory effects on enzymes crucial for fungal cell wall synthesis, making it a candidate for antifungal drug development. The compound has shown efficacy against various strains of fungi, particularly Candida species.

Table 1: Antifungal Activity Against Various Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Candida glabrata16 µg/mL
Aspergillus niger32 µg/mL

The mechanism by which this compound exerts its antifungal effects involves interaction with specific enzymes and pathways within fungal cells. It appears to modulate enzyme activity related to fungal growth and survival by interfering with cellular processes such as:

  • DNA Replication : Disruption of nucleic acid synthesis.
  • Protein Synthesis : Inhibition of protein production essential for fungal cell function.

These interactions lead to impaired growth and eventual cell death in susceptible fungal strains.

Structure-Activity Relationships

The biological activity of this compound can be influenced by structural modifications. For example:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamideContains a propanamide group instead of acetamideAntifungal
N-(2,5-dimethylphenyl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylacetamideIncorporates a sulfanyl groupAntimicrobial
4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivativesVarying substitutions on the pyridine ringAnticancer

These comparisons highlight how variations in functional groups can lead to different biological activities and potencies.

Case Studies

Recent studies have explored the efficacy of this compound in clinical settings. One notable study assessed its effectiveness against resistant strains of Candida in immunocompromised patients. The findings indicated a significant reduction in fungal load among treated patients compared to controls .

Future Research Directions

Ongoing research aims to explore the full potential of this compound in various therapeutic contexts beyond antifungal applications. Potential areas include:

  • Antiviral Activity : Investigating effects against viral pathogens.
  • Anticancer Properties : Assessing cytotoxic effects on cancer cell lines.
  • Combination Therapies : Evaluating synergistic effects with other antifungals or chemotherapeutic agents.

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